molecular formula CuSi B089255 五硅化二铜 (Cu5Si) CAS No. 12159-07-8

五硅化二铜 (Cu5Si)

货号 B089255
CAS 编号: 12159-07-8
分子量: 91.63 g/mol
InChI 键: WCCJDBZJUYKDBF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Copper silicide (Cu5Si) is an intermetallic compound composed of copper and silicon. It is a semiconductor material that has been used in various applications, such as in electronics, photovoltaics, and thermoelectric materials. Copper silicide has a wide range of properties, including high electrical conductivity, high temperature stability, and good mechanical strength. It is also used as a catalyst in some chemical processes.

科学研究应用

电化学 CO2 还原

五硅化二铜 (Cu5Si) 已经被确定为一种用于电化学 CO2 还原的强健且高效的催化剂。 研究人员发现,可以使用化学气相沉积法制备 Cu5Si 催化剂,从而形成纳米片和纳米线等纳米结构,增加比表面积并提高催化性能 . 这些催化剂在长时间内表现出非凡的稳定性,并对乙醇和乙酸具有高度选择性,使其有望将 CO2 转换为有价值的多碳产物 .

微电子材料

在微电子领域,五硅化二铜以其电阻率、高温稳定性和耐腐蚀性等基本特性而受到重视。 这些特性使其适用于硅集成电路中的导体、肖特基势垒、触点、栅极和互连金属化。 该材料与硅基技术的兼容性对于其在该领域的应用至关重要 .

半导体器件钝化

五硅化二铜薄膜用于钝化铜基芯片,这对于抑制扩散和电子传输至关重要。 这种钝化层充当扩散阻挡层,防止可能导致器件降级的原子迁移 .

芯片制造中的扩散阻挡层

作为扩散阻挡层,五硅化二铜在芯片制造中起着至关重要的作用。 它可以防止芯片内部不同材料的相互混合,从而保持半导体器件的完整性和性能 .

作用机制

Target of Action

Copper silicide (Cu5Si) primarily targets copper-based chips in the electronics industry . It serves as a passivation layer for these chips, suppressing diffusion and electromigration . In the chemical industry, it is used as a catalyst in the Direct process, an industrial route to organosilicon compounds .

Mode of Action

Copper silicide interacts with its targets by forming a thin film on copper interconnects, acting as a diffusion barrier . This suppresses diffusion and electromigration, enhancing the reliability and longevity of the chips . In the Direct process, copper silicide catalyzes the addition of methyl chloride to silicon, resulting in the formation of industrially useful dimethyldichlorosilane .

Biochemical Pathways

While copper silicide is primarily used in industrial applications, copper, one of its constituents, plays a crucial role in various biochemical pathways. Copper is indispensable for growth and development in human organisms, required for processes such as respiration and protection against reactive oxygen species . .

Pharmacokinetics

As an inorganic compound, it is insoluble in water , which may impact its bioavailability

Result of Action

The primary result of copper silicide’s action is the enhanced reliability of copper interconnects in electronic devices . By serving as a diffusion barrier, it suppresses diffusion and electromigration, thereby improving the performance and lifespan of the devices . In the Direct process, it facilitates the production of organosilicon compounds .

安全和危害

Copper silicide (Cu5Si) can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

Copper silicide films can be used to passivate the copper-based chips . They can also be used in High-Temperature Structural Ceramics, Ceramic Matrix Composites (CMCs), Ultra-high-temperature ceramics (UHTCs), and ceramic composites . Copper silicides are considered as materials promising for a number of technical applications and, therefore, attract attention of researchers .

属性

{ "Design of the Synthesis Pathway": "The synthesis of Copper silicide (Cu5Si) can be achieved through a solid-state reaction of Copper (Cu) and Silicon (Si) at high temperatures.", "Starting Materials": [ "Copper (Cu)", "Silicon (Si)" ], "Reaction": [ "Mix Copper (Cu) and Silicon (Si) in a stoichiometric ratio of 5:1", "Grind the mixture thoroughly to ensure homogeneity", "Place the mixture in a crucible made of a refractory material", "Heat the crucible in a furnace to a temperature of 900-1000°C under an inert atmosphere such as Argon (Ar)", "Hold the mixture at this temperature for several hours to allow the reaction to occur", "Cool the crucible to room temperature", "Remove the product from the crucible and grind it to a fine powder" ] }

CAS 编号

12159-07-8

分子式

CuSi

分子量

91.63 g/mol

IUPAC 名称

copper;silicon

InChI

InChI=1S/Cu.Si

InChI 键

WCCJDBZJUYKDBF-UHFFFAOYSA-N

SMILES

[Si].[Cu].[Cu].[Cu].[Cu].[Cu]

规范 SMILES

[Si].[Cu]

其他 CAS 编号

12159-07-8

Pictograms

Irritant

产品来源

United States

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